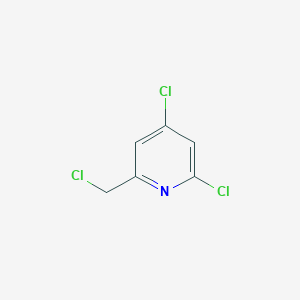

2,4-Dichloro-6-(chloromethyl)pyridine

Description

Contextual Significance within Contemporary Organic Synthesis

In modern organic synthesis, there is a continuous demand for versatile and selectively reactive intermediates to enable the efficient construction of complex molecular architectures. 2,4-Dichloro-6-(chloromethyl)pyridine serves as a prime example of such a scaffold. Its significance lies in its capacity to act as a trifunctional electrophile, presenting chemists with multiple pathways for molecular elaboration.

The dichlorinated pyridine (B92270) core is a common feature in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The chlorine atoms on the aromatic ring can be selectively replaced through various reactions, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide array of substituents. Furthermore, the chloromethyl group at the 6-position acts as a potent alkylating agent, readily undergoing nucleophilic substitution to form new carbon-carbon or carbon-heteroatom bonds. solubilityofthings.comwikipedia.org

This combination of reactive sites on a single, relatively simple molecule provides a powerful platform for diversity-oriented synthesis. Researchers can exploit the differential reactivity of the chloro substituents to build libraries of novel compounds for screening in drug discovery and crop protection programs. solubilityofthings.com The ability to introduce different functionalities at three distinct points on the pyridine ring makes this compound a significant intermediate for accessing previously unexplored chemical space. nih.gov

Fundamental Structural Attributes and Inherent Reactivity Profile

The chemical behavior of this compound is a direct consequence of its molecular structure. The molecule consists of a central pyridine ring, which is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further intensified by the presence of two electron-withdrawing chlorine atoms at the 2- and 4-positions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| CAS Number | 102142-32-7 |

| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)CCl |

Table 1. Physicochemical Properties of this compound

Inherent Reactivity Profile:

The reactivity of this compound is characterized by three primary electrophilic centers:

The C2-Cl and C4-Cl positions on the pyridine ring: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the ring nitrogen and the two chlorine substituents. Generally, in 2,4-dihalopyridines, the halogen at the 4-position is more susceptible to nucleophilic attack than the halogen at the 2-position. guidechem.comepfl.ch However, the regioselectivity of these reactions can be highly sensitive to the nature of the nucleophile, solvent, and other reaction conditions. nih.govguidechem.com This allows for the potential of selective, stepwise substitution at these two positions.

The benzylic carbon of the chloromethyl group (-CH₂Cl): This group is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. solubilityofthings.com The chlorine atom is a good leaving group, and the adjacent pyridine ring stabilizes the transition state, making this position a prime target for a wide range of soft and hard nucleophiles. This allows for the facile introduction of functionalities such as amines, alcohols, thiols, and carbon nucleophiles.

This differential reactivity—SNAr at the ring positions and SN2 at the side chain—provides a strategic advantage in multi-step syntheses. A chemist can choose reaction conditions to selectively target one site while leaving the others intact for subsequent transformations, thereby enabling the controlled and predictable assembly of complex pyridine derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl3N |

|---|---|

Molecular Weight |

196.5 g/mol |

IUPAC Name |

2,4-dichloro-6-(chloromethyl)pyridine |

InChI |

InChI=1S/C6H4Cl3N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |

InChI Key |

OZAOBKLEVCLUMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Chloromethyl Pyridine

Direct Chlorination Approaches

Direct chlorination methods aim to introduce chlorine atoms onto a pyridine (B92270) precursor in a single or few steps. The success of these methods hinges on controlling the regioselectivity of the chlorination to obtain the desired 2,4-dichloro substitution pattern, as well as the chlorination of the methyl group at the 6-position.

Regioselective Chlorination of Pyridine Precursors Utilizing Specific Chlorinating Agents (e.g., Thionyl Chloride, Cyanuric Chloride)

The selection of a specific chlorinating agent is crucial for achieving the desired substitution pattern on the pyridine ring and the side chain.

Thionyl Chloride (SOCl₂) is a versatile reagent in organic synthesis. While it is commonly used to convert carboxylic acids and alcohols into acyl chlorides and alkyl chlorides, respectively, its application in direct ring chlorination is less straightforward. nih.govquora.com In the context of synthesizing substituted pyridines, thionyl chloride is highly effective for the chlorination of a hydroxymethyl group. For instance, in multi-step syntheses starting from precursors like 2,6-lutidine, a di-hydroxymethyl pyridine intermediate can be treated with thionyl chloride to yield the corresponding di-chloromethyl pyridine hydrochloride. patsnap.comgoogle.com The reaction of an alcohol with thionyl chloride can be catalyzed by bases like pyridine, which also serves to neutralize the HCl byproduct. quora.comreddit.com However, using robust chlorinating agents like thionyl chloride carries the risk of over-chlorination, where other substituents on the pyridine ring might be replaced by chlorine if the reaction conditions are too harsh (e.g., high temperature or long reaction time). semanticscholar.orgmdpi.com

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) serves as a milder and more selective chlorinating agent. It is particularly useful for converting alcohols to alkyl chlorides under less aggressive conditions, which can prevent unwanted side reactions. semanticscholar.orgmdpi.com The use of a cyanuric chloride•DMF adduct has been reported as an effective method for chlorine transfer, providing a cleaner reaction and avoiding the formation of toxic byproducts like sulfur dioxide that are generated when using thionyl chloride. mdpi.com The reaction of cyanuric chloride with pyridine itself has also been studied, indicating its reactivity towards the pyridine nucleus. researchgate.netnih.gov Its properties as a stable, cost-efficient, and easy-to-handle reagent make it an attractive alternative in various synthetic procedures. researchgate.netjournalirjpac.com

The table below summarizes the application of these chlorinating agents in the synthesis of related pyridine compounds.

| Precursor | Chlorinating Agent | Product | Reference |

| 2,6-Pyridine dimethanol | Thionyl Chloride | 2,6-Dichloromethylpyridine hydrochloride | patsnap.comgoogle.com |

| 2-Bromo-6-hydroxymethylpyridine | Thionyl Chloride | 2-Bromo-6-chloromethylpyridine | semanticscholar.orgmdpi.com |

| 2-Bromo-6-hydroxymethylpyridine | Cyanuric Chloride | 2-Bromo-6-chloromethylpyridine | semanticscholar.orgmdpi.com |

Metal-Catalyzed and Radical-Mediated Chlorination Techniques

Metal-Catalyzed Chlorination: Lewis acid catalysts are frequently employed to facilitate the chlorination of aromatic rings, including pyridine. Catalysts such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) can polarize chlorine molecules, increasing their electrophilicity and promoting substitution on the pyridine ring. The liquid-phase chlorination of 2,4-dichloro-6-(trichloromethyl)pyridine (B74809) to produce more highly chlorinated pyridines, such as pentachloropyridine, is conducted at high temperatures (at least 160°C) in the presence of a Lewis acid catalyst. googleapis.comgoogle.com Similarly, the liquid phase chlorination of 6-chloro-2-trichloromethyl-pyridine in the presence of a Lewis acid catalyst yields a mixture of dichlorinated products. google.com The catalytic activity of different metal chlorides for the chlorination of substituted aromatics has been shown to follow the order of AlCl₃ > FeCl₃ > ZnCl₂. researchgate.net

Radical-Mediated Chlorination: Free radical pathways provide an alternative to electrophilic substitution for chlorination. These reactions are often initiated by UV light or a radical initiator. The industrial preparation of benzyl (B1604629) chloride, for example, involves the homolysis of elemental chlorine activated by thermal or UV irradiation. mdpi.com For pyridine derivatives, UV-assisted chlorination can enable reactions at milder temperatures. The reaction of chlorine with 2-trichloromethyl pyridine in the liquid phase under ultraviolet light can produce 6-chloro-2-trichloromethyl pyridine, although it may also lead to the formation of other isomers. google.com Radical-mediated C-H functionalization using primary alcohols, t-BuOOH, and TiCl₃ has been described for pyridazines, suggesting the applicability of radical approaches to related nitrogen heterocycles. nih.gov Furthermore, chlorine radicals (Cl•) generated by light irradiation can be used to initiate C–H functionalization reactions. rsc.org

Optimization of Reaction Parameters and Environmental Considerations for Synthesis

Optimization of Reaction Parameters: The yield and selectivity of chlorination reactions are highly dependent on parameters such as temperature, pressure, catalyst concentration, and reaction time.

Temperature: In the high-temperature chlorination of pyridine derivatives, temperature control is critical. For the synthesis of 6-chloro-2-trichloromethyl pyridine from 2-methyl pyridine, the reaction is controlled between 140-230°C. Lower temperatures (140-190°C) lead to the formation of significant amounts of byproducts, while temperatures above 230°C can cause carbonization. google.com For the further chlorination of 2,4-dichloro-6-(trichloromethyl)pyridine, temperatures between 160°C and 200°C are optimal.

Catalyst Concentration: In Lewis acid-catalyzed reactions, the mole percentage of the catalyst affects the reaction rate. For instance, ferric chloride (FeCl₃) is effective at 0.5–20 mole% in accelerating chlorination.

Pressure: Reactions are often conducted under an inert atmosphere (e.g., nitrogen) with controlled chlorine pressure to prevent side reactions.

Environmental Considerations: The synthesis of chlorinated pyridines often involves harsh reagents and produces hazardous waste. Thionyl chloride, for example, produces toxic sulfur dioxide and HCl gases. mdpi.com The use of milder, more selective reagents like cyanuric chloride can be a more environmentally friendly approach. semanticscholar.orgmdpi.com Additionally, developing catalytic processes that are highly selective reduces the formation of unwanted byproducts, simplifying purification and minimizing waste. The development of metal-free, visible-light-driven chlorination methods represents a sustainable alternative to traditional industrial processes that often rely on UV irradiation or high temperatures. mdpi.com

Convergent Synthetic Strategies

Convergent strategies involve the synthesis of the target molecule from advanced intermediates or structurally related analogues, where key fragments are prepared separately and then combined.

Synthesis from Structurally Related Pyridine Analogues

A common strategy for synthesizing polysubstituted pyridines is to start from a commercially available, simpler pyridine derivative and introduce the required functional groups sequentially.

A well-documented route to related dichloromethylpyridines starts from 2,6-lutidine. This multi-step process involves:

Oxidation: 2,6-Lutidine is oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to form 2,6-pyridinedicarboxylic acid. patsnap.comgoogle.com

Esterification: The resulting dicarboxylic acid is then esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to yield dimethyl 2,6-pyridinedicarboxylate. google.com

Reduction: The dimethyl ester is reduced to 2,6-pyridine dimethanol. google.com

Chlorination: Finally, the diol is treated with a chlorinating agent, such as thionyl chloride, to produce 2,6-dichloromethylpyridine hydrochloride. patsnap.comgoogle.com

This pathway demonstrates how a simple precursor can be elaborated to introduce the necessary functional groups. Similarly, 2,4-dichloro-6-(chloromethyl)pyridine could potentially be synthesized from 2,4-dichloro-6-methylpyridine (B183930) (2,4-dichloro-6-picoline) via side-chain chlorination, or from a precursor like 2-chloro-4-hydroxy-6-methylpyridine through subsequent chlorination steps. The compound 2,4-dichloro-6-(trichloromethyl)pyridine can also serve as a starting material for producing other polychlorinated pyridines. googleapis.comgoogle.com

Design and Implementation of Stereoselective and Chemoselective Synthetic Routes

While this compound is an achiral molecule, the principles of chemoselectivity are paramount in its synthesis to ensure the correct placement of substituents and avoid unwanted side reactions.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, chemoselectivity is crucial in several aspects:

Ring vs. Side-Chain Chlorination: Differentiating between the chlorination of the pyridine ring and the chlorination of the methyl group is a key challenge. Radical conditions (e.g., UV light) typically favor side-chain halogenation, while Lewis acid catalysis favors electrophilic aromatic substitution on the ring.

Regioselectivity of Ring Chlorination: Achieving the specific 2,4-dichloro pattern requires controlling the positions of chlorination on the pyridine ring. The electronic properties of existing substituents guide the position of incoming electrophiles.

Selective Chlorination of Functional Groups: In multi-step syntheses, it is often necessary to chlorinate one functional group without affecting another. For example, the conversion of a hydroxymethyl group to a chloromethyl group using a mild reagent like cyanuric chloride can prevent the unwanted substitution of other groups on the ring, such as a bromine atom, which might be displaced by a harsher reagent like thionyl chloride. semanticscholar.orgmdpi.com This demonstrates a chemoselective transformation.

The development of regioselective difunctionalization methods for pyridines, for instance via pyridyne intermediates, offers advanced strategies for creating polysubstituted pyridines with high precision, allowing for the controlled introduction of different groups at specific positions. nih.gov

The table below outlines a convergent synthesis for a related compound.

| Step | Starting Material | Reagents | Product | Reference |

| 1 | 2,6-Lutidine | KMnO₄, H₂O | 2,6-Pyridinedicarboxylic acid | patsnap.comgoogle.com |

| 2 | 2,6-Pyridinedicarboxylic acid | Methanol, H₂SO₄ | Dimethyl 2,6-pyridinedicarboxylate | google.com |

| 3 | Dimethyl 2,6-pyridinedicarboxylate | Reducing Agent | 2,6-Pyridine dimethanol | google.com |

| 4 | 2,6-Pyridine dimethanol | Thionyl Chloride | 2,6-Dichloromethylpyridine hydrochloride | patsnap.comgoogle.com |

Scalable Synthetic Protocols for Research and Development

The development of scalable synthetic routes for this compound is crucial for its application in research and development, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. google.compatsnap.com Scalable protocols prioritize safety, cost-effectiveness, high yield, and environmental acceptability. researchgate.net While specific large-scale production data for this compound is limited in publicly accessible literature, scalable syntheses for structurally related chloropyridine derivatives provide a framework for its potential production. These methodologies often involve multi-step sequences including oxidation, chlorination of the pyridine ring, and chlorination of the methyl group.

One established strategy for the synthesis of chlorinated pyridine derivatives involves the chlorination of pyridine N-oxides. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions. researchgate.netsemanticscholar.orgscripps.edu For instance, a common industrial method for producing 2,4,6-trichloropyridine (B96486) starts with 2,6-dichloropyridine (B45657), which is first oxidized to 2,6-dichloropyridine N-oxide. google.com This intermediate is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions to introduce a chlorine atom at the 4-position. google.com A similar N-oxide-based strategy could be adapted for the synthesis of this compound, likely starting from a 2-chloro-6-methylpyridine (B94459) precursor.

Another key transformation is the chlorination of the methyl group. Direct chlorination of picolines (methylpyridines) with chlorine gas can be challenging to control and may result in mixtures of mono-, di-, and trichloromethylpyridines. google.com A more controlled and scalable approach involves the use of chlorinating agents like thionyl chloride (SOCl₂). The synthesis of 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride, for example, has been scaled to produce multikilogram quantities. researchgate.net While the small-scale synthesis uses thionyl chloride as the solvent, this is not ideal for large-scale production due to environmental and disposal concerns. researchgate.net A safer, more scalable process was developed using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a more environmentally benign solvent like toluene. researchgate.net

A representative multi-step synthesis for a related compound, 2,6-dichloromethylpyridine hydrochloride, starts from 2,6-lutidine and is designed for industrial production. patsnap.comgoogle.com This process involves the oxidation of the methyl groups, esterification, reduction to the corresponding diol, and subsequent chlorination with thionyl chloride. patsnap.comgoogle.com This route highlights the use of common, cost-effective chemical raw materials, making it suitable for scale-up. patsnap.com

The following tables summarize reaction conditions from scalable syntheses of related chlorinated pyridines, illustrating the types of protocols applicable to the production of this compound.

Table 1: Synthesis of 2,6-Dinicotinic Acid from 2,6-Lutidine

This table details the initial oxidation step in a multi-step synthesis, a common starting point for preparing functionalized pyridines. google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Molar Ratio (Reactant 1:2) |

| 2,6-Lutidine | Potassium Permanganate | Water | 75-80 °C | 35 min | 1:4 to 1:5 |

Table 2: Chlorination of Pyridine N-Oxide Derivatives

This table outlines a general method for introducing a chlorine atom at the 4-position of the pyridine ring, a key step for synthesizing the target compound. google.com

| Reactant | Reagent | Conditions | Product |

| 2,6-Dichloropyridine N-oxide | Phosphorus Oxychloride | Reflux | 2,4,6-Trichloropyridine |

Table 3: Chlorination of Pyridyl-Methanol Derivatives

This table shows the final chlorination step to form the chloromethyl group, yielding the hydrochloride salt of the product. google.com

| Reactant | Reagent | Analysis Method | Product | Molar Yield |

| 2,6-Pyridine Dimethanol | Thionyl Chloride | Thin-Layer Chromatography | 2,6-Dichloromethyl Pyridine Hydrochloride | 80% |

These examples demonstrate that scalable synthetic protocols for this compound would likely involve a sequence of reactions, including the formation and subsequent chlorination of a pyridine N-oxide intermediate, alongside a controlled chlorination of the methyl group, possibly from a corresponding hydroxymethylpyridine precursor, using reagents and conditions optimized for safety and efficiency on a larger scale. researchgate.netgoogle.com

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Chloromethyl Pyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 2,4-dichloro-6-(chloromethyl)pyridine can occur at three different sites: the benzylic-type carbon of the chloromethyl group and the C2 and C4 carbons of the pyridine (B92270) ring. The inherent electronic and steric differences between these sites allow for selective functionalization.

The chloromethyl group (-CH₂Cl) at the C6 position of the pyridine ring is structurally analogous to a benzyl (B1604629) chloride. This makes its carbon atom a prime target for Sₙ2-type reactions with a variety of nucleophiles. The chlorine atom is a good leaving group, and the adjacent pyridine ring can stabilize the transition state. This electrophilic site is often the most reactive of the three, especially under conditions that favor Sₙ2 mechanisms, typically involving strong, soft nucleophiles and polar aprotic solvents at moderate temperatures.

Linking pyridine-based ligands to supports often involves leveraging the electrophilic nature of chloromethyl groups, which readily participate in substitution reactions with nucleophiles like amines. semanticscholar.org Common nucleophiles that can displace the chloride from the chloromethyl moiety include:

Amines: Primary and secondary amines react to form the corresponding aminomethylpyridines.

Alcohols/Alkoxides: Alcohols and their corresponding alkoxides can yield ethers.

Thiols/Thiolates: Thiols and thiolates are effective nucleophiles for forming thioethers.

Cyanide: The cyanide ion can be used to introduce a cyanomethyl group, a precursor to carboxylic acids and other functional groups.

The general scheme for this reaction is presented below:

The chlorine atoms at the C2 and C4 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen atom significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions, thereby activating the attached halogens toward nucleophilic attack. youtube.comyoutube.com

The mechanism proceeds via a high-energy anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. stackexchange.com When a nucleophile attacks the C2 or C4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.com In contrast, attack at the C3 or C5 position does not allow for this resonance stabilization, making substitution at these sites much less favorable. stackexchange.com

Between the C2 and C4 positions, the C2 position is generally considered more electrophilic and thus more reactive towards nucleophiles in dihalopyridines. nsf.gov This preference is attributed to the stronger inductive electron withdrawal by the adjacent nitrogen atom. However, the regioselectivity can be influenced by steric factors and reaction conditions, and selective substitution at the C4 position has been documented in related heterocyclic systems like 2,4-dichloroquinazolines. nih.gov

| Nucleophile | Typical Position of Attack | Product Type | Reference |

|---|---|---|---|

| Methoxide (CH₃O⁻) | C2 or C4 | Alkoxypyridine | youtube.com |

| Ammonia (NH₃) / Amines (RNH₂, R₂NH) | C2 or C4 | Aminopyridine | nih.gov |

| Thiols (RSH) | C2 or C4 | Thioether | rsc.org |

The outcome and rate of nucleophilic substitution reactions are profoundly influenced by the choice of solvent and the presence of catalysts, typically bases. epfl.ch

Solvent Effects:

Polar Aprotic Solvents: Solvents such as tetrahydrofuran (B95107) (THF), dioxane, acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are commonly employed. rsc.org They are effective at solvating cations but not anions, leaving the nucleophile relatively "bare" and highly reactive. These solvents are ideal for both Sₙ2 reactions at the chloromethyl group and SₙAr reactions on the ring.

Protic Solvents: Protic solvents like alcohols can participate in the reaction as nucleophiles themselves. They can also solvate both the nucleophile and the leaving group through hydrogen bonding, which can slow down Sₙ2 reactions but may facilitate SₙAr by stabilizing the departing halide ion. rsc.org The choice of solvent can therefore be a tool to direct selectivity. For instance, in transfer hydrogenation reactions, the catalytic pathway and product chirality have shown strong dependence on whether isopropanol (B130326) or methanol (B129727) is used as the solvent. mdpi.com

Catalyst Systems:

Bases: For SₙAr reactions involving neutral nucleophiles like amines or alcohols, a base is required to deprotonate the nucleophile or to neutralize the acid (e.g., HCl) generated during the reaction. Common bases include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), and inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.govclockss.org The strength of the base can affect the reaction rate.

The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) demonstrated that base catalysis is significant in many aprotic solvents, indicating that the removal of a proton is involved in the rate-determining step. rsc.org

The interplay between solvent, temperature, and base is crucial for controlling the regioselectivity between the three possible reaction sites. Mild conditions often favor substitution at the more reactive chloromethyl group, while more forcing conditions (higher temperatures, strong bases) are typically required for SₙAr on the pyridine ring.

Electrophilic Transformations of the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. masterorganicchemistry.comyoutube.com The nitrogen atom acts as a strong deactivating group and directs incoming electrophiles to the meta-position (C3 and C5). Furthermore, the two chlorine atoms and the chloromethyl group on this compound are also electron-withdrawing, further deactivating the ring towards electrophilic attack.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are exceptionally difficult to perform on this substrate and generally require harsh conditions, if they proceed at all. masterorganicchemistry.com Under forced conditions, any substitution would be expected to occur at the C3 or C5 positions, which are meta to the deactivating nitrogen atom and influenced by the directing effects of the chlorine substituents. Due to this profound deactivation, electrophilic transformations of the pyridine nucleus of this compound are not a common synthetic strategy, and literature reports on such reactions are scarce.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. rsc.orglibretexts.org While aryl chlorides are less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their effective use in these transformations. uwindsor.ca

For this compound, the two chlorine atoms on the pyridine ring serve as handles for palladium-catalyzed cross-coupling reactions. A significant challenge and synthetic opportunity lies in the selective functionalization of either the C2 or C4 position.

Site Selectivity: Conventionally, cross-coupling reactions on 2,4-dichloropyridines preferentially occur at the C2 position, which is adjacent to the ring nitrogen. nsf.gov However, recent studies have demonstrated that this inherent selectivity can be overturned through "ligand control." The use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position with high selectivity. nsf.gov This allows for the formation of C4-C(sp²) and C4-C(sp³) bonds using organoboron, organozinc, and organomagnesium reagents. nsf.gov Conversely, ligand-free conditions can enhance C4 selectivity even further in Suzuki couplings. nsf.gov

C-C Bond Formation (e.g., Suzuki and Negishi Reactions):

The Suzuki reaction , which couples aryl halides with organoboron compounds, is widely used. nobelprize.org By selecting the appropriate palladium catalyst and ligand system, various aryl, heteroaryl, or alkyl groups can be introduced at either the C2 or C4 position.

The Negishi reaction utilizes organozinc reagents and is also effective for C-C bond formation under mild conditions. nobelprize.orgsigmaaldrich.com

C-N Bond Formation (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling aryl halides with amines. nih.gov This reaction is crucial for synthesizing many pharmaceuticals. rsc.org The choice of palladium precursor, phosphine ligand (e.g., biarylphosphines like Xantphos), and base is critical for achieving high yields. beilstein-journals.orgmit.edu This methodology can be applied to this compound to introduce primary or secondary amine functionalities at the C2 or C4 positions.

C-S Bond Formation:

Palladium catalysis is also effective for the formation of C-S bonds, coupling aryl halides with thiols or their corresponding thiolates. nih.govrsc.org This provides a route to various aryl sulfides, which are important structural motifs.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Bond Formed | Selectivity Control | Reference |

|---|---|---|---|---|---|

| Suzuki | Organoboron Reagents (R-B(OH)₂) | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine or NHC Ligand | C-C | Ligand-controlled (C2 vs. C4) | nsf.gov |

| Negishi | Organozinc Reagents (R-ZnX) | Pd(0) / Phosphine Ligand | C-C | Typically C2 | nobelprize.orgsigmaaldrich.com |

| Buchwald-Hartwig | Amines (RNH₂, R₂NH) | Pd(OAc)₂ / Xantphos or Biaryl Phosphine | C-N | Dependent on conditions | beilstein-journals.orgmit.edu |

| Thiolation | Thiols (RSH) | Pd(0) / Ligand (e.g., dppf) | C-S | Dependent on conditions | rsc.org |

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organometallic coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org

Application in Chelation-Assisted Catalysis

This compound serves as a valuable precursor in the synthesis of complex ligands, particularly multidentate pincer ligands, which are subsequently used in chelation-assisted catalysis. The reactivity of its three distinct chlorine-containing functional groups allows for its incorporation into larger molecular frameworks designed to coordinate with metal centers.

The primary role of this compound is as a synthon, where the chloromethyl group provides an electrophilic site for substitution reactions. mdpi.com This reactivity is analogous to that of related compounds like 2,6-bis(chloromethyl)pyridine (B1207206), which is used to construct PNP and PCP pincer ligands through reactions with nucleophiles such as phosphines. nih.gov These pincer-type ligands, which bind to a central metal atom in a tridentate fashion, are crucial in organometallic chemistry and catalysis. umanitoba.ca The resulting metal complexes can exhibit unique catalytic properties, finding applications in processes like asymmetric catalysis and the electrocatalytic reduction of CO2. nih.govfrontiersin.org

The chloro substituents on the pyridine ring are also reactive sites, typically towards nucleophilic aromatic substitution, allowing for further functionalization and tuning of the electronic properties of the resulting ligand. mdpi.com The strategic synthesis of these ligands is a key step in developing novel homogeneous catalysts.

| Pyridine Precursor | Resulting Ligand Type | Application in Catalysis | Reference |

|---|---|---|---|

| 2,6-bis(chloromethyl)pyridine | PNP Pincer Ligand | Asymmetric Alkylation | nih.gov |

| 2,6-bis(bromomethyl)pyridine | Pincer Ligand (unspecified) | General Pincer Chemistry | nih.gov |

| 2,4-Dihalopyridines | Regioselectively Substituted Pyridines | Synthetic Precursors | epfl.ch |

| 2-bromo-6-(chloromethyl)pyridine | Immobilized Biomimetic Chelates | Heterogeneous Catalysis | mdpi.com |

Oxidation and Reduction Pathways

Detailed experimental studies specifically documenting the oxidation and reduction pathways of this compound are not extensively covered in the surveyed scientific literature. In organic chemistry, oxidation and reduction are defined by the change in the number of bonds to hydrogen or electronegative atoms like oxygen or halogens. masterorganicchemistry.com An oxidation typically involves a decrease in C-H bonds or an increase in C-O (or other heteroatom) bonds, while a reduction results in an increase in C-H bonds or a decrease in C-O bonds. masterorganicchemistry.com

Theoretically, the molecule possesses several sites susceptible to redox reactions:

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine-N-oxide, a common transformation for pyridine and its derivatives.

Chloromethyl Group: This group could potentially undergo oxidation to an aldehyde or carboxylic acid, or be reduced to a methyl group, although such transformations would require specific reagents to control selectivity over the other reactive sites.

Aromatic Ring: The chlorinated pyridine ring is generally electron-deficient and relatively resistant to oxidation, but could be susceptible to reduction (dechlorination) under certain catalytic hydrogenation conditions.

Without specific experimental data, any proposed pathway remains speculative.

Pericyclic and Rearrangement Reactions

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific mechanistic studies for this compound are not detailed in the available literature, the principles for elucidating its reaction mechanisms can be inferred from studies on related compounds. The molecule has three distinct types of C-Cl bonds: a benzylic-type chloride in the chloromethyl group, and two chlorides attached to the aromatic ring at positions 2 and 4. The reactivity and mechanism of substitution at each site would be investigated using a combination of kinetic and spectroscopic methods.

Kinetic Studies:

Chloromethyl Group Reactivity: Nucleophilic substitution at the chloromethyl carbon would likely proceed via an Sₙ2 mechanism, characterized by second-order kinetics (first order in both the substrate and the nucleophile). libretexts.org Kinetic experiments measuring the reaction rate's dependence on reactant concentrations would confirm this pathway.

Ring Chlorine Reactivity: Substitution of the chloro groups on the pyridine ring would occur through a nucleophilic aromatic substitution (SₙAr) mechanism. The relative rates of substitution at the C2 vs. C4 positions could be determined through competition experiments and kinetic analysis. Such studies on other di- and tri-halopyridines have shown that regioselectivity is a significant factor. epfl.ch

Spectroscopic and Computational Studies:

Reaction Monitoring: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry are essential for identifying intermediates and final products, which is fundamental to proposing a reaction mechanism. For example, in-situ NMR could be used to observe the formation of intermediates.

Structural Elucidation: For pyridine derivatives, techniques like FT-IR and FT-Raman spectroscopy, combined with Density Functional Theory (DFT) calculations, are used to analyze vibrational modes and confirm molecular structures.

Theoretical Predictions: Computational chemistry, particularly the analysis of Frontier Molecular Orbitals (FMO), can predict the most likely sites for nucleophilic attack. For chloropyridines, reactivity often correlates with the LUMO (Lowest Unoccupied Molecular Orbital) energy and the location of its lobes on the carbon atoms bearing the chlorine atoms. wuxiapptec.com Such calculations can help rationalize the observed regioselectivity in SₙAr reactions.

| Methodology | Target Functional Group | Information Gained |

|---|---|---|

| Kinetic Rate Law Analysis | -CH₂Cl Group | Distinguishes between Sₙ1 and Sₙ2 mechanisms. |

| Competition Experiments | C2-Cl vs. C4-Cl | Determines the relative reactivity and regioselectivity of SₙAr. |

| NMR and IR Spectroscopy | Entire Molecule | Structural confirmation of reactants, intermediates, and products. |

| Computational Chemistry (DFT, FMO) | C2-Cl and C4-Cl | Predicts sites of nucleophilic attack and rationalizes observed regioselectivity. wuxiapptec.com |

Derivatives, Analogues, and Advanced Structural Modifications of 2,4 Dichloro 6 Chloromethyl Pyridine

Synthesis of Substituted Pyridine (B92270) Derivatives Through Functional Group Interconversions

The three distinct reactive sites on 2,4-dichloro-6-(chloromethyl)pyridine allow for a variety of functional group interconversions, leading to a diverse library of substituted pyridine derivatives. The differential reactivity of the chlorine atoms—with the chloromethyl group being susceptible to nucleophilic substitution and the ring chlorines being amenable to displacement under different conditions—enables selective transformations.

Nucleophilic substitution reactions are the most common strategy for modifying this scaffold. A range of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the chlorine atoms. For instance, reactions with primary and secondary amines can lead to the selective substitution of the chloromethyl group or one or both of the ring chlorines, depending on the reaction conditions and the nature of the amine. Similarly, thiols and alkoxides can be used to introduce sulfur and oxygen-containing functionalities, respectively.

Below is a table summarizing representative functional group interconversions of this compound.

| Reagent | Reaction Conditions | Product |

| Ammonia | High pressure, elevated temperature | 2-Amino-4-chloro-6-(aminomethyl)pyridine |

| Sodium methoxide | Methanol (B129727), reflux | 4-Chloro-2-methoxy-6-(methoxymethyl)pyridine |

| Sodium hydrosulfide | Ethanol, reflux | 4-Chloro-6-(mercaptomethyl)pyridin-2-thiol |

| Piperidine (B6355638) | Acetonitrile (B52724), room temperature | 4-Chloro-2-(piperidin-1-yl)-6-(piperidin-1-ylmethyl)pyridine |

These functional group interconversions are crucial for introducing diverse chemical handles that can be further elaborated, paving the way for the synthesis of more complex molecules.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Key Intermediate

The inherent reactivity of this compound makes it an excellent precursor for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The strategic functionalization of this pyridine derivative can set the stage for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures.

Thiazolo[5,4-b]pyridines:

The synthesis of thiazolo[5,4-b]pyridines, a class of compounds with demonstrated biological activities, can be envisioned starting from this compound. A plausible synthetic route involves the initial selective displacement of the 4-chloro group with a protected aminothiol. Subsequent deprotection and intramolecular cyclization would lead to the formation of the fused thiazole ring. While specific examples starting directly from this compound are not extensively reported, the general strategy of utilizing chloropyridines for the synthesis of this scaffold is well-established. For instance, the reaction of 3-amino-2-chloropyridine derivatives with potassium thiocyanate is a known method to construct the thiazole ring.

Quinazolinones:

Similarly, this compound can serve as a building block for the synthesis of quinazolinone derivatives. The key transformation would involve the introduction of an anthranilamide or a related precursor at one of the reactive sites of the pyridine ring. For example, a nucleophilic substitution reaction with 2-aminobenzamide at the 4-position, followed by an intramolecular cyclization, could yield a pyridyl-substituted quinazolinone. The versatility of this approach allows for the introduction of various substituents on both the pyridine and the quinazolinone rings, enabling the exploration of structure-activity relationships.

The following table outlines a conceptual synthetic pathway for these fused systems.

| Target Fused System | Proposed Key Intermediate | Subsequent Reaction |

| Thiazolo[5,4-b]pyridine | 2-(Protected-amino)-4-chloro-6-(chloromethyl)pyridine | Deprotection and intramolecular cyclization |

| Quinazolinone | 2-(2-Aminobenzamido)-4-chloro-6-(chloromethyl)pyridine | Intramolecular cyclization |

Design and Synthesis of Polyfunctionalized Pyridine Congeners for Chemical Biology Applications

The development of polyfunctionalized molecules is of paramount importance in chemical biology for probing biological systems and for the discovery of new therapeutic agents. This compound provides an excellent starting point for the design and synthesis of such complex molecules due to its multiple points of diversification.

By sequentially or orthogonally reacting the three chloro-positions with different nucleophiles, a wide array of functionalities can be introduced. This allows for the creation of molecules with tailored properties, such as fluorescent probes, biotinylated derivatives for affinity-based studies, or compounds bearing photoreactive groups for covalent labeling of biological targets.

For example, a synthetic strategy could involve the initial selective reaction of the chloromethyl group with a fluorescent dye containing a nucleophilic handle. The remaining two chloro positions on the pyridine ring could then be functionalized with other groups to modulate the molecule's solubility, cell permeability, or target-binding affinity.

A representative table of potential polyfunctionalized pyridine congeners is presented below.

| Functionalization Strategy | Potential Application |

| Sequential reaction with a fluorophore, a biotin moiety, and a cell-penetrating peptide | Probing protein-protein interactions |

| Introduction of a photoreactive group and a clickable handle | Target identification via photoaffinity labeling and click chemistry |

| Incorporation of a metal-chelating group and a targeting ligand | Development of targeted imaging agents |

Structure-Reactivity and Structure-Property Relationships in Derivative Series

The reactivity of the three chloro-substituents in this compound is not identical and is influenced by the electronic and steric environment of the pyridine ring. The chloromethyl group is generally the most susceptible to nucleophilic attack due to the lower energy of the transition state for an SN2 reaction at an sp3-hybridized carbon compared to an sp2-hybridized carbon of the aromatic ring.

Among the two ring chlorines, the one at the 4-position is typically more reactive towards nucleophilic aromatic substitution (SNAr) than the one at the 2-position. This can be attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the 4-position. The introduction of electron-withdrawing or electron-donating groups onto the pyridine ring can further modulate the reactivity of the remaining chloro-substituents.

The structure of the derivatives of this compound also dictates their physical and biological properties. For instance, the introduction of polar functional groups can increase the water solubility of the compounds, which is often a desirable property for biological applications. The spatial arrangement of the substituents can also have a profound impact on the molecule's ability to interact with biological targets. Structure-activity relationship (SAR) studies on dichloropyridine derivatives have shown that the position and nature of the substituents are critical for their biological activity. acs.org For example, in a series of 3,5-dichloropyridine derivatives acting as P2X(7) receptor antagonists, the dichloro-substitution pattern was found to be crucial for activity. acs.org

The table below summarizes the general structure-reactivity and structure-property relationships.

| Structural Feature | Impact on Reactivity/Property |

| Chloromethyl group | Most reactive site for SN2 reactions |

| 4-Chloro position | More reactive than the 2-chloro position in SNAr reactions |

| Introduction of electron-withdrawing groups | Increases the reactivity of the ring chlorines towards SNAr |

| Introduction of polar functional groups | Increases aqueous solubility |

| Spatial arrangement of substituents | Influences binding affinity to biological targets |

Advanced Spectroscopic and Structural Characterization of 2,4 Dichloro 6 Chloromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the precise connectivity and chemical environment of each atom in 2,4-Dichloro-6-(chloromethyl)pyridine and its derivatives can be determined.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the chloromethyl protons. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of the two chlorine atoms and the chloromethyl group. The proton at the 3-position and the proton at the 5-position will appear as distinct singlets due to the lack of adjacent protons for spin-spin coupling. The chloromethyl protons will also appear as a singlet, typically in the range of 4.5-5.0 ppm, deshielded by the adjacent chlorine atom and the pyridine ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are anticipated. The chemical shifts of the pyridine ring carbons are significantly affected by the positions of the chlorine substituents. The carbon atoms bonded to chlorine (C2 and C4) will be deshielded, appearing at a lower field. The chloromethyl carbon will also exhibit a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.3 - 7.5 | - |

| H-5 | 7.1 - 7.3 | - |

| -CH₂Cl | 4.6 - 4.8 | 45 - 50 |

| C-2 | - | 150 - 155 |

| C-3 | - | 125 - 130 |

| C-4 | - | 140 - 145 |

| C-5 | - | 120 - 125 |

| C-6 | - | 155 - 160 |

Note: These are predicted values based on the analysis of similar substituted pyridines and may vary depending on the solvent and experimental conditions.

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton spin-spin coupling interactions. In the case of derivatives of this compound where adjacent protons exist, COSY spectra would show cross-peaks between the signals of these coupled protons, allowing for the tracing of proton connectivity within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. For this compound, an HMQC or HSQC spectrum would show a correlation between the signal for the chloromethyl protons and the signal for the chloromethyl carbon, as well as correlations between the aromatic protons and their respective attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, in this compound, the chloromethyl protons would show HMBC correlations to the C-6 and potentially the C-5 carbons of the pyridine ring, confirming the position of the chloromethyl group.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

C-H stretching (aromatic): These vibrations typically appear in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching of the chloromethyl group is expected in the 2900-3000 cm⁻¹ region.

C=C and C=N stretching (pyridine ring): The stretching vibrations of the pyridine ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations for both the ring and the chloromethyl group will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Analysis of the FT-IR spectrum of the related compound, 2-chloro-6-methyl pyridine, reveals characteristic absorptions that can be extrapolated to this compound.

Table 2: Characteristic FT-IR Absorption Bands for Substituted Pyridines

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂Cl) | Stretching | 2900 - 3000 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| C-Cl (Aromatic) | Stretching | 700 - 850 |

| C-Cl (Aliphatic) | Stretching | 650 - 750 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the vibrations of the C-Cl bonds, which often give rise to strong Raman signals. The ring breathing modes of the pyridine nucleus are also typically prominent in the Raman spectrum. Analysis of the Raman spectra of pyridine and various chlorinated pyridines can aid in the assignment of the vibrational modes for the title compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₆H₄Cl₃N), the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

The calculated monoisotopic mass for C₆H₄³⁵Cl₃N is 194.9460 Da. An experimental HRMS measurement that provides a mass value very close to this theoretical value (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula. The isotopic pattern observed in the mass spectrum, due to the presence of the ³⁷Cl isotope, would further confirm the presence of three chlorine atoms in the molecule.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the molecular conformation. Furthermore, it elucidates the packing of molecules within a crystal lattice, revealing the nature and geometry of intermolecular interactions that govern the supramolecular architecture. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on its derivatives and structural analogs provide significant insights into its likely solid-state behavior.

Determination of Molecular Conformation and Stereochemistry

The molecular conformation of this compound and its derivatives is largely dictated by the geometry of the pyridine ring and the orientation of its substituents. The pyridine ring is expected to be essentially planar, a common feature for aromatic systems. The primary conformational flexibility arises from the rotation around the C6-C(methylene) single bond of the chloromethyl group.

Studies on related structures, such as 2-(chloromethyl)pyridine (B1213738), reveal specific crystallographic parameters that can be extrapolated to understand the target molecule. For instance, the crystal structure of 2-(chloromethyl)pyridine has been determined to be in the monoclinic space group P2₁/c. bohrium.comdoaj.orgresearchgate.net This information, along with unit cell dimensions, provides a foundational understanding of the packing of singly substituted (chloromethyl)pyridines.

Table 1: Crystallographic Data for Selected Pyridine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-(chloromethyl)pyridine bohrium.comdoaj.orgresearchgate.net | C₆H₆ClN | Monoclinic | P2₁/c | 6.5211(2) | 10.2467(3) | 9.1436(3) | 94.1771(11) | 609.35(3) | 4 |

| 2,3,6-Trichloro-5-(trichloromethyl)pyridine researchgate.net | C₆HCl₆N | Orthorhombic | Pbcm | 8.3100(17) | 17.018(3) | 7.3160(15) | 90 | 1034.6(4) | 4 |

This table presents crystallographic data for derivatives structurally related to this compound, offering insights into their solid-state structures.

Investigation of Crystal Packing Motifs and Intermolecular Interactions

The solid-state architecture of organic molecules is governed by a complex interplay of various intermolecular interactions. ias.ac.in For halogenated pyridines, interactions such as hydrogen bonding, halogen bonding, and π-π stacking are crucial in directing the crystal packing.

Hydrogen Bonding: In the absence of strong hydrogen bond donors, weak C—H···N and C—H···Cl hydrogen bonds are expected to play a role in the crystal packing of this compound. Studies on chlorocyanopyridines have demonstrated the formation of C—H···N interactions, which can lead to the formation of one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net The aromatic protons and the methylene (B1212753) protons of the chloromethyl group can act as hydrogen bond donors, while the pyridine nitrogen and the chlorine atoms can act as acceptors.

Halogen Bonding: Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org In derivatives of this compound, the chlorine atoms can participate in halogen bonds with the pyridine nitrogen or other chlorine atoms (Cl···N or Cl···Cl interactions). The strength and directionality of these interactions are influenced by the electronic environment of the halogen atom. The presence of multiple chlorine atoms in the target molecule suggests that halogen bonding could be a significant factor in its crystal packing. Research on co-crystals of halogenated pyridines with halogenobenzoic acids has shown the prevalence of I···O halogen bonds in directing the assembly of molecular complexes. acs.orgacs.org

Table 2: Common Intermolecular Interactions in Halogenated Pyridine Crystals

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance in Crystal Packing |

| Hydrogen Bonding | C-H | N, Cl | 2.2 - 3.0 (H···A) | Formation of chains and sheets, stabilization of the crystal lattice. |

| Halogen Bonding | C-Cl | N, O, Cl | < Sum of van der Waals radii | Directional interaction influencing molecular assembly. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 (interplanar distance) | Contributes to the cohesive energy and dense packing of molecules. |

This table summarizes the key intermolecular interactions that are expected to govern the crystal structure of this compound based on studies of its analogs.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound This compound are not presently available.

The execution of in-depth computational analyses—such as Density Functional Theory (DFT), Hartree-Fock (HF), or Møller-Plesset Perturbation Theory (MP2) calculations—requires dedicated research studies that result in published, peer-reviewed data. For this compound, such specific studies covering the requested topics of geometry optimization, electronic structure analysis, vibrational frequency prediction, computational NMR and UV-Vis spectra, and mechanistic studies have not been identified in the public domain.

Consequently, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables as requested in the outline for this particular molecule. The information required to populate the following sections is not available in existing literature:

Theoretical and Computational Chemistry Studies of 2,4 Dichloro 6 Chloromethyl Pyridine

Computational Mechanistic Studies and Transition State Elucidation

While computational studies exist for other related pyridine (B92270) derivatives, extrapolating that data would be scientifically inaccurate and would not pertain to the specific molecular structure and properties of 2,4-Dichloro-6-(chloromethyl)pyridine.

Advanced Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A thorough search of the scientific literature and crystallographic databases reveals that there are currently no published studies on the Hirshfeld surface analysis of this compound. This type of advanced intermolecular interaction analysis is contingent upon the availability of a determined crystal structure for the compound. As of the latest available data, the crystal structure of this compound has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a unique molecular surface, providing detailed insights into the nature and prevalence of contacts between neighboring molecules. The generation of this surface and the subsequent analysis are entirely dependent on the precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction data.

Due to the absence of this fundamental crystallographic information for this compound, it is not possible to generate or present any data tables or detailed research findings related to its Hirshfeld surface analysis. Such an investigation would first require the successful synthesis of single crystals of the compound and the determination of its three-dimensional structure through X-ray crystallography. Following the publication of its crystal structure, theoretical and computational chemists would then be able to perform in-depth analyses of its intermolecular interactions, including Hirshfeld surface analysis.

Applications and Emerging Roles in Specialized Synthetic Chemistry

As a Versatile Building Block in Diverse Heterocyclic Synthesis

2,4-Dichloro-6-(chloromethyl)pyridine serves as a foundational building block for the synthesis of a variety of more complex heterocyclic structures. The reactivity of the compound is dictated by its three chloro substituents, which can be selectively targeted by nucleophiles under different reaction conditions.

The chlorine atoms at the C2 and C4 positions of the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orgyoutube.com This type of reaction is characteristic of electron-deficient aromatic rings, such as pyridine, especially when electron-withdrawing groups are present. youtube.com The nitrogen heteroatom helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the substitution. youtube.com This allows for the introduction of various functional groups, including amines, alkoxides, and thiolates, at these positions.

The chloromethyl group at the C6 position behaves like a typical alkyl halide and is highly reactive towards nucleophilic substitution (SN2) reactions. This site readily reacts with a wide range of nucleophiles, enabling the extension of side chains or the introduction of new functional moieties. The differential reactivity between the ring chlorines (SNAr) and the side-chain chlorine (SN2) allows for controlled, stepwise functionalization, making the molecule a strategic precursor for creating polysubstituted pyridine derivatives. This versatility is crucial for building fused heterocyclic systems, where the pyridine ring serves as the core scaffold upon which other rings are constructed.

Table 1: Reactivity of Functional Groups in this compound

| Position | Functional Group | Type of Reaction | Potential Nucleophiles |

| C2 & C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates |

| C6 | Chloromethyl | Nucleophilic Substitution (SN2) | Cyanides, Azides, Carboxylates, Amines |

Role in the Preparation of Agrochemical Intermediates

In the agrochemical industry, chlorinated pyridine derivatives are critical intermediates for the synthesis of a range of active ingredients. nih.gov this compound and its related trichloromethyl analogue, 2,4-dichloro-6-(trichloromethyl)pyridine (B74809), are utilized as precursors for various pesticides, including herbicides and insecticides. quimicaorganica.org

The synthesis pathways often involve the further chlorination of these molecules to produce more highly chlorinated pyridines, such as pentachloropyridine. quimicaorganica.org These polychlorinated compounds can then be converted into the final agrochemical products. For instance, trifluoromethylpyridine derivatives, which are found in many modern pesticides, can be synthesized from chlorinated precursors like 2-chloro-5-(chloromethyl)pyridine (B46043) through chlorination followed by a halogen-exchange (fluorination) reaction. nih.gov The presence of multiple chlorine atoms in this compound provides multiple reaction points for creating the complex molecular structures required for potent herbicidal or insecticidal activity.

Utility in Pharmaceutical Intermediate Synthesis and Scaffolding for Drug Discovery

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. researchgate.netnih.gov Its ability to act as a hydrogen bond acceptor and its polar nature contribute to favorable pharmacokinetic properties, such as improved solubility and bioavailability. researchgate.net

This compound represents an ideal starting point for constructing libraries of novel compounds for drug discovery. The three reactive chloro groups allow for diverse functionalization, enabling medicinal chemists to systematically modify the structure to optimize biological activity. By reacting the compound with various amines, alcohols, or other nucleophiles, a large number of unique derivatives can be rapidly synthesized. This approach is central to structure-activity relationship (SAR) studies, where chemists aim to identify the key molecular features responsible for a drug's therapeutic effect. Although specific examples of its direct use are not extensively documented in mainstream literature, its potential is inferred from the widespread use of similar polysubstituted pyridines in creating therapeutic agents for a range of diseases. researchgate.netnih.gov

Table 2: Potential Modifications for Drug Scaffolding

| Reactive Site | Example Reagent | Resulting Functional Group | Potential Therapeutic Relevance |

| C4-Cl | Aniline (B41778) | Substituted Aniline | Kinase Inhibitors |

| C2-Cl | Piperazine | Piperazine Moiety | CNS-acting agents |

| C6-CH₂Cl | Sodium Azide | Azidomethyl Group | Precursor for amines, triazoles |

Precursor for the Development of Functional Materials and Ligands in Coordination Chemistry

The pyridine moiety is a fundamental building block for ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. umanitoba.ca These complexes have applications in catalysis, materials science, and biomimetic chemistry. This compound serves as a valuable precursor for synthesizing custom-designed ligands.

The chloromethyl group is particularly useful for creating pincer-type ligands, where a central pyridine ring is connected to two donor arms. Synthetic routes often involve the substitution of the chlorine in chloromethylpyridines with phosphine (B1218219), amine, or other coordinating groups. For example, structurally related compounds like 2,6-bis(chloromethyl)pyridine (B1207206) are used to synthesize tridentate ligands that can coordinate with lanthanide and palladium ions. lsu.edunih.gov Similarly, this compound can be functionalized through its chloromethyl group to create novel ligands. The remaining chlorine atoms on the ring can be retained to modulate the electronic properties of the ligand or be substituted in subsequent steps to build more complex, multidentate structures. This adaptability allows for the tuning of the steric and electronic properties of the resulting metal complexes, which is critical for developing functional materials like coordination polymers or catalysts with specific activities. nih.gov

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 6 Chloromethyl Pyridine

Development of Sustainable and Green Synthetic Routes

Traditional synthesis of polychlorinated pyridines often involves high temperatures, harsh reagents, and the generation of significant chemical waste. Future research should prioritize the development of environmentally benign synthetic pathways to 2,4-Dichloro-6-(chloromethyl)pyridine and its derivatives, aligning with the principles of green chemistry.

Key areas of focus could include:

Catalytic Approaches: The use of earth-abundant metal catalysts, such as iron, has shown promise in the synthesis of substituted pyridines. rsc.orguri.edu Research into iron-catalyzed cyclization reactions could offer a more sustainable alternative to classical methods. rsc.orgacs.org Exploring catalysts like activated fly ash, which are reusable and eco-friendly, could also provide a greener route for producing pyridine (B92270) scaffolds. bhu.ac.in

Alternative Energy Sources: Microwave-assisted organic synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times, improve yields, and lower energy consumption. nih.govacs.org Applying microwave irradiation to the key steps in the synthesis of this compound could lead to more efficient and sustainable processes.

Solvent-Free and Aqueous Systems: The development of solvent-free reaction conditions or the use of water as a solvent are central tenets of green chemistry. Future synthetic strategies could explore mechanochemistry (ball milling) or reactions in aqueous media to minimize the reliance on volatile and hazardous organic solvents. ijarsct.co.in

The table below summarizes green synthesis strategies that could be adapted for pyridine derivatives.

| Green Strategy | Catalyst/Condition | Potential Advantages | Reference |

| Microwave-Assisted Synthesis | Ethanol (solvent) | Excellent yields (82-94%), short reaction times (2-7 min), pure products. | nih.govacs.org |

| Iron Catalysis | FeCl₃ | High functional group tolerance, high yields, absence of additives. | rsc.org |

| Heterogeneous Catalysis | Activated Fly Ash | Reusable catalyst, less hazardous solvent, high yield, simple procedure. | bhu.ac.in |

| Electrochemical Synthesis | Electrochemical processes | Avoids traditional chemical reagents, enables selective transformations. | ijarsct.co.in |

Exploration of Novel Catalytic Transformations and Reactivity Modes

The three distinct halogenated sites on this compound—the C2-Cl, C4-Cl, and the CH₂Cl group—present a significant challenge and opportunity for selective functionalization. Future research should focus on novel catalytic methods that can precisely target one site over the others, opening pathways to a vast array of new derivatives.

Promising research avenues include:

Site-Selective Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Recent studies on 2,4-dichloropyridines have demonstrated that ligand choice can control site-selectivity, favoring reactions at the C4 position, which is typically less reactive than the C2 position adjacent to the nitrogen atom. nih.govacs.org Applying these ligand-controlled systems to this compound could enable selective arylation or alkylation at C4, while leaving the C2 and chloromethyl sites available for subsequent transformations.

Differentiating Reactivity: A key challenge is the selective reaction of the two ring chlorines versus the chloromethyl group. The C-Cl bonds on the aromatic ring and the benzylic-type C-Cl bond have different reactivities that could be exploited. Catalytic systems, including those based on palladium, nickel, or copper, could be developed to selectively activate one type of C-Cl bond, for example, in Suzuki-Miyaura or Negishi couplings. nih.govusc.edu.auresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for a wide range of chemical transformations. This methodology could be explored for the selective activation of the C-Cl bonds on the pyridine ring or the chloromethyl group, potentially enabling novel coupling reactions that are not accessible through traditional thermal methods.

The following table highlights catalyst systems used for selective transformations on related dichloropyridine scaffolds.

| Catalyst System | Reaction Type | Selectivity | Reference |

| Pd(OAc)₂ / IPr (NHC ligand) | Suzuki-Miyaura Coupling | C4-selective coupling of 2,4-dichloropyridines. | nih.gov |

| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura Coupling | C4-selective coupling of 2,4-dichloropyridines. | acs.org |

| [(L1)PdCl₂] (L1 = N-diphenylphosphanyl-2-aminopyridine) | Suzuki-Miyaura Coupling | Effective for unreactive aryl chlorides. | usc.edu.auresearchgate.net |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

The complexity of this compound makes it an ideal candidate for the application of computational tools. Artificial intelligence (AI) and machine learning (ML) can accelerate the discovery of new reactions and derivatives by predicting outcomes and prioritizing synthetic targets. nih.gov

Future research in this area should involve:

Reactivity Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the most likely outcome for a given set of reactants and conditions. acs.org Such models could predict the regioselectivity of electrophilic aromatic substitutions or the relative reactivity of the different halogenated sites on this compound. acs.org Recent ML models have been developed specifically to predict the reactivity of halogen radicals with organic chemicals, which could provide insights into the behavior of this polychlorinated compound. nih.govnih.gov

De Novo Compound Design: Generative AI models, inspired by large language models (LLMs), can design novel molecular structures with desired properties. mit.eduunipi.it By defining specific parameters (e.g., target protein binding affinity, specific electronic properties), AI could generate virtual libraries of derivatives of this compound for applications in medicine or materials science. auctoresonline.orgnih.gov

Synthesis Planning: Retrosynthesis AI programs can propose viable synthetic routes to complex molecules. These tools could be used to design efficient, multi-step syntheses for novel compounds starting from this compound, saving significant time and resources in the laboratory.

| AI/ML Application | Description | Potential Impact | Reference |

| Reaction Outcome Prediction | Uses ML models to predict the major product and regioselectivity of a reaction. | Reduces trial-and-error experimentation; guides catalyst and reagent selection. | acs.org |

| In Silico Screening | Computationally evaluates virtual libraries of derivatives for properties like drug-likeness and ADME profiles. | Prioritizes the synthesis of the most promising candidates for therapeutic applications. | auctoresonline.orgmdpi.com |

| Generative Molecular Design | Employs AI to design new molecules with optimized properties based on user-defined criteria. | Accelerates the discovery of novel functional molecules that a human might not conceive. | mit.eduunipi.it |

| Halogen Reactivity Prediction | ML models trained specifically to predict reaction rate constants for halogen species. | Provides a quantitative understanding of the reactivity of the different chlorine sites. | nih.govnih.gov |

Advancements in Materials Science Applications Based on Pyridine Scaffolds

The pyridine scaffold is a valuable component in functional materials due to its electronic properties, coordination ability, and structural rigidity. rsc.orgresearchgate.netnih.gov The multiple reactive sites of this compound make it an attractive building block for novel polymers and materials with tailored properties.

Unexplored avenues include:

Functional Polymers: The di- and tri-functional nature of this compound allows it to be used as a monomer or cross-linking agent. Polymerization through sequential, site-selective reactions could lead to novel pyridine-containing polymers with applications in gas capture, catalysis, or as antimicrobial agents. researchgate.netmdpi.com

Coordination Polymers and MOFs: The nitrogen atom of the pyridine ring can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. mdpi.com Using derivatives of this compound as ligands could produce materials with unique porous structures for applications in sensing, catalysis, or gas storage.

Organic Electronics: Pyridine-based materials are used in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-withdrawing nature of the chlorine atoms in this compound could be exploited to tune the electronic properties of conjugated polymers or small molecules for such applications.

Smart Materials: Pyridine units have been incorporated into zwitterionic polyurethanes to create "smart" materials with multi-shape memory effects that respond to heat or moisture, which have potential in biomedical fields. rsc.org The unique structure of this compound could be leveraged to design new responsive materials.

| Material Class | Potential Role of this compound | Desired Properties | Reference |

| Functional Copolymers | Monomer or cross-linking agent | Antimicrobial activity, fluorescence, charge-carrying properties. | mdpi.com |

| Surface Ligands | Building block for multidentate polymer ligands | Enhanced stability and biocompatibility for quantum dots. | acs.org |

| Shape-Memory Polymers | Component of polyurethane backbone | Thermal and moisture-sensitive shape memory effects for smart biomedical devices. | rsc.org |

| Coordination Polymers | Ligand precursor | Luminescence, chemical sensing, catalysis. | mdpi.com |

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4-Dichloro-6-(chloromethyl)pyridine, and how do reaction conditions influence yield and purity?

Answer: Synthesis of halogenated pyridines like this compound typically involves sequential halogenation. For analogous compounds (e.g., 2,4-Dibromo-6-(chloromethyl)pyridine), controlled chlorination of pyridine precursors using agents like PCl₅ or SOCl₂ under reflux (60–80°C) achieves selective substitution. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios are critical to minimize over-halogenation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity. Kinetic studies suggest reaction times of 12–24 hours optimize yield .

Basic: How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing chlorine atoms at positions 2 and 4 deactivate the pyridine ring, directing nucleophilic attacks to the chloromethyl group at position 6. This reactivity is consistent with studies on 2-Bromo-4-(chloromethyl)-6-(trifluoromethyl)pyridine, where substituent electronegativity enhances electrophilicity. NMR kinetic studies show second-order kinetics in reactions with amines or thiols, with activation energies influenced by solvent polarity (e.g., DMF accelerates reactions vs. toluene) .